molecular formula C16H15FN2O2 B2777496 N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide CAS No. 1645488-68-1

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide

Cat. No.: B2777496
CAS No.: 1645488-68-1
M. Wt: 286.306
InChI Key: FDZYAHZGOQRTTD-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide is an organic compound that features a complex structure with a cyanomethyl group, a fluorophenyl group, and a methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Attachment of the methylfuran group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan ring is attached to the main carbon chain.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanomethyl and fluorophenyl groups may enhance binding affinity, while the methylfuran group could influence the compound’s stability and reactivity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-N-(3-chlorophenyl)-3-(5-methylfuran-2-YL)propanamide
  • N-(Cyanomethyl)-N-(3-bromophenyl)-3-(5-methylfuran-2-YL)propanamide
  • N-(Cyanomethyl)-N-(3-methylphenyl)-3-(5-methylfuran-2-YL)propanamide

Uniqueness

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry.

Properties

IUPAC Name

N-(cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-12-5-6-15(21-12)7-8-16(20)19(10-9-18)14-4-2-3-13(17)11-14/h2-6,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZYAHZGOQRTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)N(CC#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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